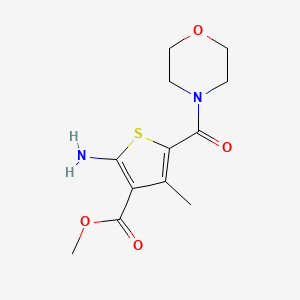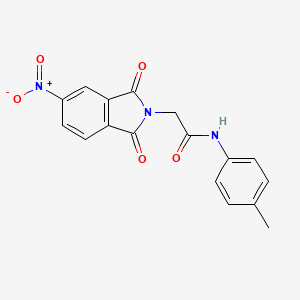![molecular formula C17H21N3O3S2 B3604194 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B3604194.png)
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE
Vue d'ensemble
Description
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes dimethylsulfamoyl and methylsulfanyl groups attached to a phenyl ring. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dimethylsulfamoyl chloride with aniline to form the dimethylsulfamoyl aniline intermediate. This intermediate is then reacted with 2-(methylsulfanyl)phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, acetone, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(dimethylsulfamoyl)phenyl]acetamide: Shares the dimethylsulfamoyl group but differs in the overall structure.
2-[(dimethylsulfamoyl)amino]phenylmethanamine: Contains a similar sulfamoyl group but has a different substitution pattern.
Uniqueness
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to its combination of dimethylsulfamoyl and methylsulfanyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-19(2)25(22,23)20(14-9-5-4-6-10-14)13-17(21)18-15-11-7-8-12-16(15)24-3/h4-12H,13H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMUYWMRWCKYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1SC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methylbenzoyl)amino]benzoate](/img/structure/B3604133.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-iodobenzamide](/img/structure/B3604143.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B3604151.png)
![4-[2-(2-phenylethyl)benzoyl]morpholine](/img/structure/B3604155.png)
![2-(3-propionyl-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3604162.png)
![N-({[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3604169.png)
![1,3,7-TRIMETHYL-8-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3604172.png)
![4-(benzyloxy)-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3604179.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3604186.png)

![2-[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3604193.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B3604197.png)
![N~1~-(3,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3604201.png)
